Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride
Overview
Description
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2S and its molecular weight is 211.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity
Mode of Action
Thiazolidine derivatives, in general, have been known to interact with various biological targets, leading to a range of responses .
Biochemical Pathways
Thiazolidine derivatives are known to exhibit a diversity of biological responses, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
It’s known that the reaction of 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction that has been explored over the years . It’s generally believed that the reaction requires acidic pH and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .
Biochemical Analysis
Biochemical Properties
Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its reaction with aldehydes to form stable thiazolidine products under physiological conditions . This reaction is particularly interesting because it does not require any catalysts and remains stable, making it suitable for bioorthogonal reactions. The compound’s interaction with N-terminal cysteine residues in proteins is another notable biochemical property, as it allows for the efficient coupling of biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can act as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure . By inhibiting ACE, this compound can modulate cellular responses related to cardiovascular function. Additionally, its interaction with cellular proteins can lead to changes in gene expression, further impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s ability to form stable thiazolidine rings with aldehydes is a key aspect of its molecular mechanism . This reaction involves the formation of a covalent bond between the compound and the aldehyde, resulting in a stable product that can influence enzyme activity and protein function. Additionally, the compound’s inhibition of ACE is achieved through its binding to the enzyme’s active site, preventing the conversion of angiotensin I to angiotensin II .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound under physiological conditions is a critical factor in its temporal effects. Studies have shown that the thiazolidine products formed by this compound remain stable over time, even under physiological pH . The compound’s stability can be influenced by factors such as pH and the presence of other reactive species. Long-term studies have indicated that the compound can maintain its activity and function over extended periods, making it suitable for in vitro and in vivo applications .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as ACE inhibition and modulation of cellular responses . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the respiratory system . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing any adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s ability to inhibit ACE is a key aspect of its metabolic role, as it affects the renin-angiotensin system, which regulates blood pressure and fluid balance . Additionally, the compound’s interactions with aldehydes and other reactive species can influence metabolic flux and metabolite levels, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s ability to form stable thiazolidine products allows it to be efficiently transported and distributed within cells . Additionally, its interactions with cellular proteins can influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound’s ability to interact with N-terminal cysteine residues in proteins can direct it to specific cellular compartments or organelles . Additionally, post-translational modifications and targeting signals can influence the compound’s localization, further impacting its activity and function within the cell.
Properties
IUPAC Name |
methyl 2-ethyl-1,3-thiazolidine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-3-6-8-5(4-11-6)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERCNSXRMPUVGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1NC(CS1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.